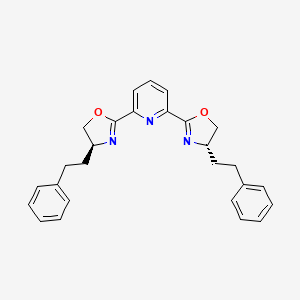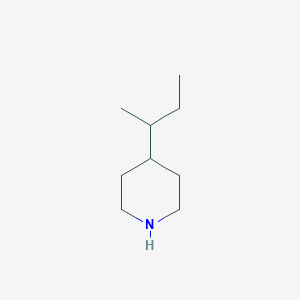
4-(butan-2-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(butan-2-yl)piperidine is a chemical compound belonging to the piperidine class, which is characterized by a six-membered ring containing one nitrogen atom. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis. The structure of this compound consists of a piperidine ring substituted with a butan-2-yl group at the fourth position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(butan-2-yl)piperidine typically involves the reaction of piperidine with butan-2-yl halides under basic conditions. One common method is the alkylation of piperidine using butan-2-yl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-(butan-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the butan-2-yl group, leading to the formation of various substituted piperidines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives such as secondary amines.
Substitution: Substituted piperidines with various functional groups.
Aplicaciones Científicas De Investigación
4-(butan-2-yl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.
Industry: It is utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(butan-2-yl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can lead to various physiological effects, depending on the target and the biological pathway involved. For example, in the central nervous system, it may influence neurotransmitter release or receptor activation, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Piperidine: A parent compound with a similar structure but without the butan-2-yl substitution.
4-Methylpiperidine: A piperidine derivative with a methyl group at the fourth position.
4-Ethylpiperidine: A piperidine derivative with an ethyl group at the fourth position.
Uniqueness: 4-(butan-2-yl)piperidine is unique due to the presence of the butan-2-yl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H19N |
|---|---|
Peso molecular |
141.25 g/mol |
Nombre IUPAC |
4-butan-2-ylpiperidine |
InChI |
InChI=1S/C9H19N/c1-3-8(2)9-4-6-10-7-5-9/h8-10H,3-7H2,1-2H3 |
Clave InChI |
XTYXOZLBUCKGPY-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1CCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


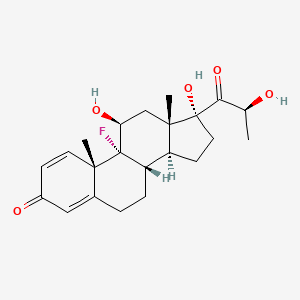
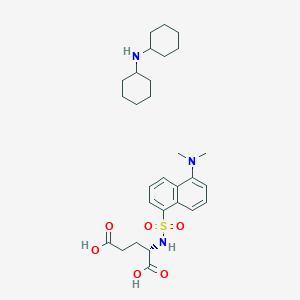
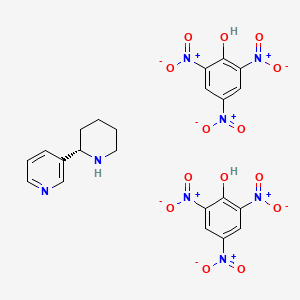
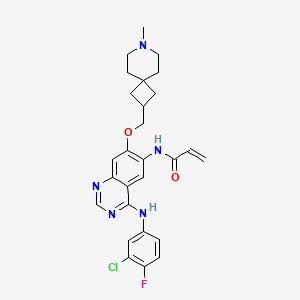
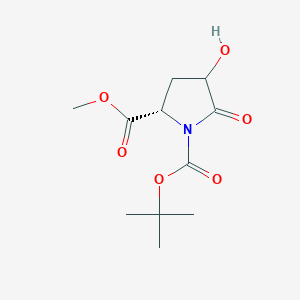
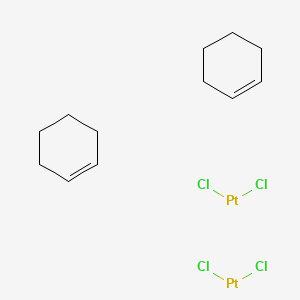

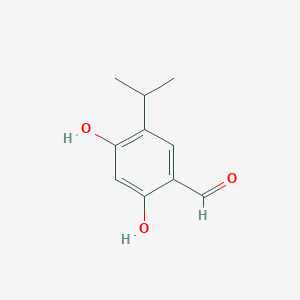
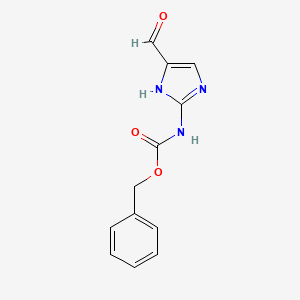
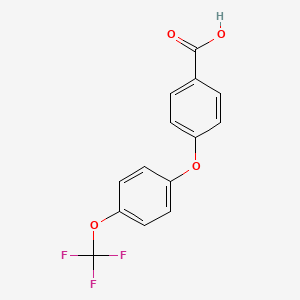
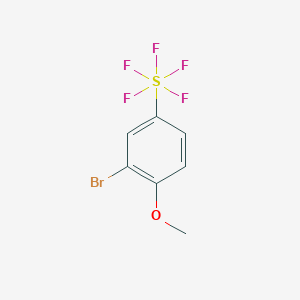
![Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1506723.png)
![[(1R,3R)-1-[(2S)-3,3-dimethyloxiran-2-yl]-3-[(1S,3R,6S,8R,11R,12S,13R,15R,16R)-13-hydroxy-7,7,12,16-tetramethyl-14-oxo-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]butyl] acetate](/img/structure/B1506724.png)
